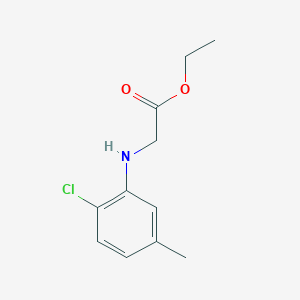
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester (7CI,8CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester (7CI,8CI) is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is also known by the name ethyl 2-(4-chloro-3-methylanilino)acetate . This compound is characterized by its density of 1.197 g/cm³ and a boiling point of 337.7°C at 760 mmHg .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(4-chloro-m-tolyl)-, ethyl ester typically involves the reaction of glycine with 4-chloro-3-methylaniline in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .
化学反応の分析
Types of Reactions
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学的研究の応用
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Glycine, N-(4-chloro-m-tolyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-chloro-3-methylanilino)acetate
- N-(4-Chloro-3-methylphenyl)glycine ethyl ester
Uniqueness
Glycine, N-(4-chloro-m-tolyl)-, ethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
ethyl 2-(2-chloro-5-methylanilino)acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-11(14)7-13-10-6-8(2)4-5-9(10)12/h4-6,13H,3,7H2,1-2H3 |
InChIキー |
SYCWPXRMJSHJRL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


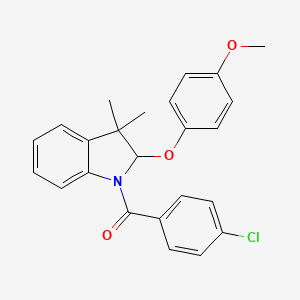
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B12334647.png)
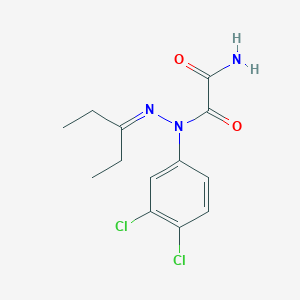
![[4,5-Dihydroxy-6-(hydroxymethyl)-10-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.01,15.03,8.012,16]heptadecan-15-yl]methyl benzoate](/img/structure/B12334656.png)
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
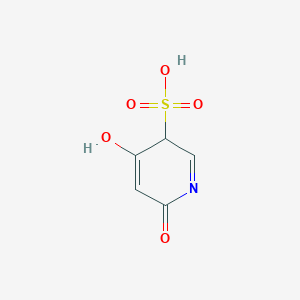
![(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334679.png)
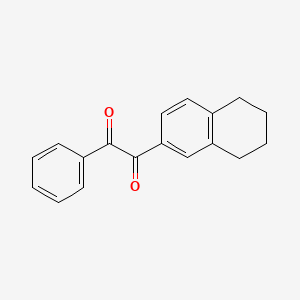
![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
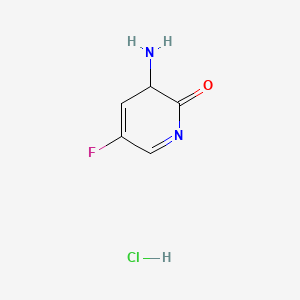
![4-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-2-oxo-1H-quinoline-3-carbonitrile](/img/structure/B12334700.png)
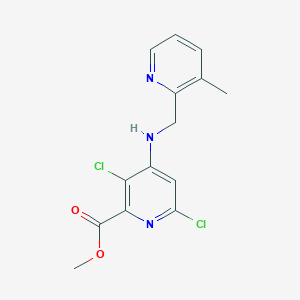
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)
